12-Carboxyretinoic acid
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Overview
Description
12-Carboxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acids play crucial roles in regulating cell growth, differentiation, and embryonic development.
Preparation Methods
The synthesis of 12-Carboxyretinoic acid typically involves several steps, starting from retinoic acid or its derivatives. Common synthetic routes include:
Oxidation of Retinoic Acid: Retinoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxyl group at the 12th position.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions.
Carboxylation of Organometallic Intermediates: This method involves the carboxylation of organometallic intermediates, such as Grignard reagents, followed by acidification to yield the carboxylic acid.
Chemical Reactions Analysis
12-Carboxyretinoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The carboxyl group can be replaced by other nucleophilic groups, such as amines or alcohols, to form amides or esters
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Amines, alcohols
Major products formed from these reactions include amides, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
12-Carboxyretinoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Carboxyretinoic acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are ligand-activated transcription factors that regulate the expression of target genes involved in cell growth, differentiation, and apoptosis . The binding of this compound to these receptors activates specific signaling pathways, leading to the modulation of gene expression and subsequent physiological effects .
Comparison with Similar Compounds
12-Carboxyretinoic acid can be compared with other retinoic acid derivatives, such as:
All-trans-Retinoic Acid: Known for its role in cell differentiation and its use in treating acute promyelocytic leukemia.
9-cis-Retinoic Acid: Another isomer of retinoic acid with distinct biological activities and receptor affinities.
16-Hydroxy-4-carboxyretinoic Acid: A similar compound with additional hydroxyl and carboxyl groups, offering different chemical and biological properties
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other retinoic acid derivatives.
Properties
CAS No. |
6703-19-1 |
---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E,4Z)-3-methyl-4-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |
InChI |
InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8+,16-13+,17-10- |
InChI Key |
BGOMUHYKLNJWPG-DOWWEAJCSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(/C(=C/C(=O)O)/C)\C(=O)O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |
Origin of Product |
United States |
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